molecular formula C17H24N2O3 B2717511 Tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate CAS No. 2226571-21-5

Tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate

Cat. No.: B2717511
CAS No.: 2226571-21-5
M. Wt: 304.39
InChI Key: UKKDZRGPGFGAJF-UHFFFAOYSA-N
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Description

Tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is a heterocyclic compound featuring a 1,8-naphthyridine core substituted at the 7-position with a 4-oxobutyl group. The tert-butyl carbamate (Boc) group at the 1-position enhances solubility and stability, making it a valuable intermediate in medicinal chemistry and organic synthesis. The 4-oxobutyl substituent introduces a ketone functionality, which can serve as a reactive site for further derivatization, such as nucleophilic additions or reductions .

Properties

IUPAC Name

tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-6-7-13-9-10-14(18-15(13)19)8-4-5-12-20/h9-10,12H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKDZRGPGFGAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and various organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted naphthyridine derivatives .

Scientific Research Applications

Tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate can be contextualized by comparing it to related 1,8-naphthyridine derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Substituent at 7-position Molecular Formula Molecular Weight Key Properties/Applications References
Tert-butyl 7-(aminomethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate Aminomethyl C₁₅H₂₃N₃O₂ 277.36 Intermediate for peptide coupling; high cost (€2,158/500 mg)
Tert-butyl 6-bromo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate Bromine C₁₃H₁₇BrN₂O₂ 313.19 Halogenated intermediate for cross-coupling reactions (e.g., Suzuki)
Tert-butyl 7-chloro-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate Chlorine C₁₃H₁₇ClN₂O₂ 268.74 Electrophilic substitution precursor; lower polarity
Target compound 4-Oxobutyl C₁₇H₂₄N₂O₃ 304.38* Ketone functionality for derivatization; potential for bioactivity studies

*Estimated molecular weight based on structural similarity.

Physicochemical Properties

  • Solubility: The Boc group improves solubility in organic solvents (e.g., THF, ethyl acetate) compared to non-protected analogues.
  • Stability : The Boc group stabilizes the amine moiety against degradation, while the ketone in the target compound may require protection (e.g., acetal formation) under acidic or basic conditions .

Research Findings and Data

  • Synthetic Yield Comparison: 7-Methyl derivative: ~60% yield using s-BuLi at −42°C . 7-Aminomethyl derivative: Lower yields (~40%) due to side reactions with the amine group .
  • Thermal Stability :

    Compound Decomposition Temperature (°C) Conditions
    Boc-protected 7-chloro derivative 143–146 Melting point
    Boc-protected 4-oxobutyl derivative* ~120–130 Estimated based on ketone stability

*Predicted due to labile ketone group.

Biological Activity

Tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is a synthetic organic compound belonging to the naphthyridine class. Its unique structural characteristics, including a tert-butyl ester group and a 7-(4-oxobutyl) substituent, suggest significant potential for various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H24N2O3C_{17}H_{24}N_{2}O_{3}, with a molecular weight of approximately 320.38 g/mol. The compound's structure enhances its lipophilicity, which may influence its pharmacokinetics and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation : Interaction with cellular receptors could modify signaling pathways associated with various diseases.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also exhibit such effects.

Biological Activity Overview

Research indicates that this compound may possess various biological activities:

Activity Description
AntimicrobialPotential inhibition of bacterial growth; further studies needed for validation.
AnticancerPreliminary studies suggest it may inhibit cancer cell proliferation.
NeuroprotectivePossible protective effects against neurotoxicity in models of neurodegenerative diseases .

Antimicrobial Activity

A study exploring the antimicrobial properties of naphthyridine derivatives found that related compounds exhibited significant antibacterial activity against various strains. While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Neuroprotective Effects

In vitro studies have indicated that similar compounds can protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides. These findings raise the possibility that this compound may also confer neuroprotective benefits by mitigating oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name Notable Features
Tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridineExhibits different biological activity due to chlorine substituent.
Tert-butyl 7-methyl-3,4-dihydro-naphthyridineStudied for antimicrobial properties; methyl group alters lipophilicity.
Tert-butyl 7-(2-methylpropoxy)-3,4-dihydro-naphthyridineVaries in solubility and reactivity based on alkoxy substituents.

Future Research Directions

Further research is essential to elucidate the precise biological mechanisms and therapeutic potential of this compound. Suggested areas for investigation include:

  • In Vivo Studies : To assess the efficacy and safety in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
  • Clinical Trials : To evaluate its potential as a therapeutic agent in humans.

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